molecular formula C16H15NO4 B458977 3-Nitrophenyl 2,4,6-trimethylbenzoate

3-Nitrophenyl 2,4,6-trimethylbenzoate

Cat. No.: B458977
M. Wt: 285.29g/mol
InChI Key: CFLMPJVGCXOLNF-UHFFFAOYSA-N
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Description

3-Nitrophenyl 2,4,6-trimethylbenzoate is an aromatic ester composed of a 3-nitrophenyl group linked via an ester bond to a 2,4,6-trimethylbenzoyl moiety. This compound combines electron-withdrawing (nitro) and sterically bulky (trimethyl) substituents, which influence its physicochemical properties and reactivity.

The compound’s structural features, such as bond lengths and dihedral angles between aromatic rings, are critical for understanding its behavior in chemical reactions and solid-state packing. These parameters are typically determined using X-ray crystallography, often supported by software suites like SHELX and WinGX for data refinement and visualization .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29g/mol

IUPAC Name

(3-nitrophenyl) 2,4,6-trimethylbenzoate

InChI

InChI=1S/C16H15NO4/c1-10-7-11(2)15(12(3)8-10)16(18)21-14-6-4-5-13(9-14)17(19)20/h4-9H,1-3H3

InChI Key

CFLMPJVGCXOLNF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Key Structural Parameters

The following table summarizes structural data for 3-nitrophenyl 2,4,6-trimethylbenzoate and related compounds:

Compound Name Substituents (Aryl Groups) Dihedral Angle (°) Bond Lengths (Å) (C1–O7 / C7–O7) Crystal Packing Features
This compound (Target) 3-NO₂-C₆H₄ / 2,4,6-(CH₃)₃-C₆H₂CO Not reported Not reported Likely C–H⋯O interactions (inferred)
2,4,6-Trinitrophenyl 3-chlorobenzoate 2,4,6-(NO₂)₃-C₆H₂ / 3-Cl-C₆H₄CO 73.59 Significant deviations from standard phenyl benzoates Helical chains via C–H⋯O interactions
TNP3MeBA (Trinitrophenyl 3-methylbenzoate) 2,4,6-(NO₂)₃-C₆H₂ / 3-CH₃-C₆H₄CO Similar to above Similar deviations Comparable weak interactions
Methyl 2,4,6-trimethylbenzoate CH₃O / 2,4,6-(CH₃)₃-C₆H₂CO N/A Standard ester bond lengths Market data (industrial use)

Notes:

  • Dihedral Angles : The dihedral angle between aromatic rings in nitro-substituted benzoates (e.g., 73.59° in 2,4,6-trinitrophenyl 3-chlorobenzoate) is influenced by steric and electronic effects. The trimethyl and nitro groups in the target compound likely induce similar torsional strain, though exact values are unavailable .
  • Bond Lengths: Nitro-substituted benzoates exhibit altered C1–O7 and C7–O7 bond lengths compared to non-nitro analogs, attributed to resonance and inductive effects. For example, in picryl-substituted derivatives, these bonds are shorter due to electron withdrawal by nitro groups .

Physical and Spectroscopic Properties

  • Melting Points and Solubility : Nitro-substituted benzoates generally exhibit higher melting points than methylated analogs due to enhanced intermolecular interactions (e.g., C–H⋯O and π-stacking). For instance, 2,4,6-trinitrophenyl derivatives form robust crystalline networks via multiple weak interactions .
  • Spectroscopic Behavior : Nitro groups introduce strong absorption bands in UV-Vis and IR spectra, distinguishing nitro-substituted benzoates from methylated variants. Theoretical studies on similar compounds suggest that nitro substituents significantly alter electron density distributions .

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